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Compound of Interest

Compound Name: 6-Methoxy-3-methyl-1H-indazole

Cat. No.: B1321996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for

its diverse pharmacological activities. This technical guide provides a comprehensive literature

review focused on 6-Methoxy-3-methyl-1H-indazole and its closely related analogues. While

specific data for 6-Methoxy-3-methyl-1H-indazole is limited in publicly available literature, this

review extrapolates its potential properties and mechanisms of action based on extensive

research on the broader class of indazole derivatives. The indazole core is a key component in

numerous compounds with a wide range of biological activities, including anticancer,

neuroprotective, and antimicrobial properties.[1]

Chemical and Physical Properties
Basic information for 6-Methoxy-3-methyl-1H-indazole is available from chemical suppliers

and databases.
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Property Value Reference

CAS Number 7746-29-4

Molecular Formula C₉H₁₀N₂O [2]

Molecular Weight 162.19 g/mol [2]

IUPAC Name
6-methoxy-3-methyl-1H-

indazole

Physical Form Solid

Storage Temperature Room Temperature

Purity Typically ≥97%

InChI Key
VDRWFBGSDLRPLK-

UHFFFAOYSA-N

Synthesis
A specific, detailed experimental protocol for the synthesis of 6-Methoxy-3-methyl-1H-
indazole is not readily available in the reviewed literature. However, based on general methods

for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A

common method involves the cyclization of an appropriately substituted o-toluidine derivative.

Representative Experimental Protocol: Synthesis of
Substituted Indazoles
The following is a generalized procedure based on the synthesis of related indazole

compounds and should be adapted and optimized for the specific synthesis of 6-Methoxy-3-
methyl-1H-indazole.

Reaction Scheme:

4-Methoxy-2-methylaniline Diazonium SaltNaNO2, HCl 6-Methoxy-3-methyl-1H-indazoleCyclization
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A proposed synthetic route for 6-Methoxy-3-methyl-1H-indazole.

Procedure:

Diazotization: 4-Methoxy-2-methylaniline is dissolved in a suitable acidic medium, such as a

mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice

bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low

temperature to form the corresponding diazonium salt.

Cyclization: The resulting diazonium salt solution is stirred at a low temperature for a

specified period to facilitate intramolecular cyclization. The reaction progress can be

monitored by thin-layer chromatography.

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base,

and the crude product is extracted with an organic solvent. The organic layer is then washed,

dried, and concentrated under reduced pressure. The final product, 6-Methoxy-3-methyl-
1H-indazole, can be purified by recrystallization or column chromatography.

Biological Activities
While direct biological data for 6-Methoxy-3-methyl-1H-indazole is scarce, the indazole

scaffold is a well-established pharmacophore with a broad spectrum of activities. The following

sections summarize the known activities of closely related indazole derivatives.

Anticancer Activity
Indazole derivatives are widely investigated for their potential as anticancer agents, with

several compounds entering clinical trials.[3] Their mechanisms of action often involve the

inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4]

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives
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Compound ID
Cancer Cell
Line

IC₅₀ (µM)
Primary
Kinase
Target(s)

Reference

Compound 6o

K562 (Chronic

Myeloid

Leukemia)

5.15 Not specified [5]

Compound 2f
MCF-7 (Breast

Cancer)
1.15 Not specified [3]

K17 - 0.0003 PLK4 [6]

K22 - 0.0001 PLK4 [6]

Mechanism of Action: Kinase Inhibition

A significant number of indazole-based compounds exert their anticancer effects by targeting

protein kinases. For instance, Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine

kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit.[7] The structural

similarity of 6-Methoxy-3-methyl-1H-indazole to these known kinase inhibitors suggests it

may also exhibit activity against similar targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/370748858_Design_Synthesis_and_Antitumor_Activity_of_1H-indazole-3-amine_Derivatives
https://pdfs.semanticscholar.org/f86f/de1c07875fa8278d186592db71f993807ac5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12164725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12164725/
https://www.benchchem.com/pdf/A_Comparative_Study_of_3_Methyl_6_nitro_1H_indazole_and_its_Isomers_A_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b1321996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase
(e.g., VEGFR)

PI3KRas 6-Methoxy-3-methyl-1H-indazole
(Hypothesized)

Inhibition

Akt

mTOR

Cell Proliferation,
Angiogenesis,

Survival

Raf

MEK

ERK

Click to download full resolution via product page

Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Neuroprotective Activity
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Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases.

Studies on related compounds suggest potential mechanisms involving the modulation of

enzymes and pathways implicated in neuronal cell death and inflammation. For example, 6-

Hydroxy-1H-indazole has been shown to have a neuroprotective role in a mouse model of

Parkinson's disease.[8]

Table 2: Neuroprotective Activity of a Representative Indazole Derivative

Compound Model Effect Reference

6-Hydroxy-1H-

indazole

MPTP-induced

Parkinson's disease in

mice

Decreased loss of

dopaminergic neurons
[8]

A study on a series of 1H-indazoles bearing a 1,2,4-oxadiazole ring identified potent and

selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the

pathology of neurodegenerative disorders.[9]

Antimicrobial Activity
The indazole scaffold is also a source of novel antimicrobial agents. Various derivatives have

been synthesized and evaluated against a range of bacterial and fungal strains.[10][11]

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

Compound ID Microorganism
Zone of Inhibition
(mm) or MIC
(µg/mL)

Reference

Compound 5i
Xanthomonas

campestris
23 mm [12]

Compound 5j Bacillus megaterium 16 mm [12]

Experimental Protocols
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Detailed and reproducible experimental methodologies are crucial for the evaluation of new

chemical entities. The following are representative protocols for assays commonly used to

assess the biological activities of indazole derivatives.

In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific

kinase.

Compound Preparation
(Serial Dilution)

Add Compound to
Assay Plate

Add Kinase and
Substrate Mixture Incubate at RT Add ATP to

Initiate Reaction Incubate at RT Add Detection Reagent
(e.g., Kinase-Glo®) Measure Luminescence Calculate % Inhibition

and IC50 Value

Click to download full resolution via product page

A typical workflow for an in vitro kinase inhibition assay.

Procedure:

Compound Preparation: A stock solution of the test compound (e.g., 6-Methoxy-3-methyl-
1H-indazole) is prepared in 100% DMSO. A serial dilution is then performed to obtain a

range of concentrations.

Assay Setup: The diluted compounds are added to the wells of a 384-well plate.

Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, and

buffer is added to the wells.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to

proceed.

Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of

ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.
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Data Analysis: The luminescence signal is measured using a plate reader. The percentage of

inhibition for each compound concentration is calculated relative to a control (DMSO alone),

and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13]

Antimicrobial Susceptibility Testing (Well Diffusion
Method)
This method is used to assess the antimicrobial activity of a compound against various

microorganisms.[10]

Procedure:

Culture Preparation: The test microorganisms are cultured in a suitable broth medium to a

specific turbidity.

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and

used to evenly inoculate the surface of an agar plate.

Well Preparation: Wells are created in the agar using a sterile cork borer.

Compound Application: A specific volume of the test compound solution (dissolved in a

suitable solvent like DMSO) at a known concentration is added to each well. A solvent

control (DMSO) and a standard antibiotic are also included.

Incubation: The plates are incubated under appropriate conditions for the specific

microorganism.

Measurement: The diameter of the zone of inhibition (the clear area around the well where

microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Directions
The indazole scaffold represents a highly privileged structure in medicinal chemistry, with

derivatives demonstrating a wide array of potent biological activities. While this review provides

a comprehensive overview of the potential of the indazole class of compounds, it also

highlights a significant gap in the literature concerning the specific compound 6-Methoxy-3-
methyl-1H-indazole.
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There is a clear need for further research to elucidate the specific biological profile of this

molecule. Future studies should focus on:

Developing and publishing a detailed, optimized synthesis protocol.

Conducting comprehensive in vitro screening to determine its anticancer, neuroprotective,

and antimicrobial activities, including the determination of IC₅₀ and MIC values against a

broad panel of cell lines and microbial strains.

Investigating its mechanism of action, particularly its potential as a kinase inhibitor, by

screening against a panel of kinases.

Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics,

and safety profile.

The structural features of 6-Methoxy-3-methyl-1H-indazole, particularly the presence of the

electron-donating methoxy group, suggest that it could possess unique and potent biological

activities. A thorough investigation of this compound is warranted and has the potential to yield

a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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